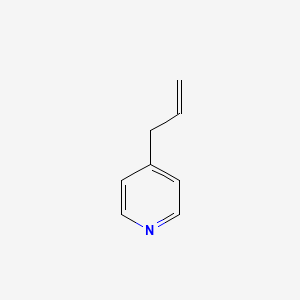

Pyridine, 4-(2-propenyl)

Description

Historical Context and Evolution of Research on Pyridine-Containing Alkenes

The study of pyridine (B92270) and its derivatives has a rich history, dating back to the 19th century with the isolation of pyridine from coal tar and the subsequent elucidation of its structure. openmedicinalchemistryjournal.com Early synthetic organic chemistry was heavily focused on the analysis and identification of such novel compounds. nih.gov The development of systematic synthetic methods, such as the Chichibabin pyridine synthesis first reported in 1924, laid the groundwork for the broader exploration of pyridine chemistry.

Research into pyridine-containing alkenes, or alkenylpyridines, evolved from this foundational work. Initially, investigations were centered on their basic synthesis and characterization. As the principles of organic reactivity became better understood, the focus shifted towards harnessing the unique chemical properties of both the pyridine ring and the alkene functional group. The dual functionality of these molecules opened up avenues for more complex molecular architectures. By the mid-20th century, the coordination chemistry of allylpyridines began to be explored, with studies on their complexes with various transition metals appearing in the literature. acs.org This marked a significant step in understanding how these molecules could be used to construct more elaborate chemical systems, a theme that continues to be prominent in contemporary research.

Significance of the Allylpyridine Scaffold in Modern Synthetic Strategy

The allylpyridine scaffold is of considerable importance in modern synthetic organic chemistry due to its versatile reactivity. smolecule.comontosight.ai The pyridine nucleus itself is a common motif in pharmaceuticals, agrochemicals, and functional materials, making the development of new synthetic routes to substituted pyridines a key area of research. openmedicinalchemistryjournal.comjchemrev.com The direct, position-selective C-4 alkylation of pyridines has historically been a challenge, often requiring pre-functionalized starting materials to achieve the desired outcome. nih.govnih.gov

The allyl group (-CH₂CH=CH₂) attached to the pyridine ring provides a reactive handle for a wide array of chemical transformations. This includes, but is not limited to:

Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Polymerization: The alkene functionality allows 4-allylpyridine to act as a monomer in the synthesis of polymers. epo.orggoogleapis.com The resulting poly(4-allylpyridine) and its copolymers have potential applications in materials science, for example, as functional coatings or in the development of materials with specific thermal or electrochemical properties. mdpi.com

Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate to metal centers, making 4-allylpyridine a useful ligand in catalysis and for the construction of metal-organic frameworks (MOFs) and other coordination polymers. acs.orgnih.gov The ability of both the pyridine and the allyl group to coordinate with a metal center makes it a potentially bidentate ligand, influencing the structure and reactivity of the resulting metal complex.

Functional Group Interconversion: The allyl group can be readily converted into other functional groups through reactions such as oxidation, reduction, or addition reactions, further expanding its synthetic utility.

This dual reactivity makes the allylpyridine scaffold a valuable building block for constructing complex molecular architectures and functional materials.

Scope and Research Objectives of the Academic Investigation of Pyridine, 4-(2-propenyl)

Academic research on Pyridine, 4-(2-propenyl) is driven by a range of objectives aimed at exploiting its unique chemical structure for various applications. Key areas of investigation include:

Development of Novel Polymers: A significant research focus is the use of 4-allylpyridine as a monomer for the synthesis of new polymers. cmu.eduresearchgate.net Researchers are exploring different polymerization techniques, including radical polymerization, to create polymers with tailored properties. cmu.edumdpi.com The resulting materials are being investigated for applications such as wax inhibition in industrial processes and as components of advanced polymer dispersions. epo.org

Catalysis: There is considerable interest in the use of 4-allylpyridine as a ligand in transition metal catalysis. nih.govrsc.org The pyridine nitrogen can bind to a metal center, and the electronic properties of the resulting complex can be tuned to optimize catalytic activity for specific reactions. Research is ongoing to develop new catalysts for a variety of organic transformations, including electrochemical reactions where the ligand can play a crucial role in reactivity and selectivity. ntu.edu.sgspringernature.com

Synthesis of Complex Molecules: 4-Allylpyridine serves as a versatile starting material for the synthesis of more complex heterocyclic compounds. jchemrev.commdpi.com The reactivity of the allyl group allows for its elaboration into various other functional groups and ring systems, providing access to novel molecular scaffolds that may have applications in medicinal chemistry or materials science. smolecule.com

Materials Science: The unique electronic and structural properties of 4-allylpyridine and its derivatives make them attractive for applications in materials science. openmedicinalchemistryjournal.comstanford.edu Research is directed towards the development of new functional materials, such as those with specific optical or electronic properties, by incorporating the 4-allylpyridine moiety into larger molecular assemblies or polymers. nih.gov This includes the investigation of its role in forming push-pull chromophores and other photoactive systems.

The following table summarizes some of the key physicochemical properties of Pyridine, 4-(2-propenyl):

| Property | Value | Source |

| IUPAC Name | 4-prop-2-enylpyridine | nih.gov |

| CAS Number | 80880-49-5 | nih.govepa.gov |

| Molecular Formula | C₈H₉N | nih.govchemicalbook.com |

| Molecular Weight | 119.16 g/mol | nih.gov |

| Boiling Point | Not precisely reported, estimated for related isomers. | chemsynthesis.comthegoodscentscompany.com |

| Density | Not precisely reported for this specific isomer. | chemsynthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-3-8-4-6-9-7-5-8/h2,4-7H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSQZQNBKUGAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486966 | |

| Record name | PYRIDINE, 4-(2-PROPENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80880-49-5 | |

| Record name | PYRIDINE, 4-(2-PROPENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine, 4 2 Propenyl and Its Precursors

Regioselective Functionalization Approaches to Pyridine (B92270), 4-(2-propenyl)

Achieving regioselective substitution on the pyridine ring is a significant synthetic challenge. The C4 position, in particular, requires specific strategies to overcome the intrinsic reactivity often favoring the C2 and C6 positions.

Transition Metal-Catalyzed Cross-Coupling Strategies for Allylation of Pyridines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been widely applied to the synthesis of substituted pyridines. nih.govresearchgate.net These methods typically involve the reaction of a pre-functionalized pyridine, such as a 4-halopyridine, with an allyl-organometallic reagent.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. youtube.comyoutube.com For the synthesis of 4-allylpyridine, this would involve coupling an allylboronic acid or ester with a 4-halopyridine in the presence of a palladium catalyst and a base. nih.govmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The reaction of an allylzinc halide with a 4-halopyridine provides a direct route to the target compound. orgsyn.org This method is noted for its high reactivity and yield, even with sterically demanding substrates. organic-chemistry.orgnih.gov A highly chemoselective Negishi cross-coupling between alkylzinc reagents and 2-bromo-5-tri-n-butylstannylpyridine has been shown to occur selectively at the C2 position, leaving the stannyl (B1234572) group available for subsequent reactions, demonstrating the precise control possible with these methods. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The synthesis of 4-allylpyridine via this method would employ an allylstannane reagent. While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgnrochemistry.com The Stille coupling has been successfully used in the preparation and functionalization of complex polypyridine systems. nih.gov

These cross-coupling strategies offer reliable and high-yielding pathways to 4-allylpyridine, with the choice of method often depending on the availability of starting materials and tolerance to specific functional groups.

| Coupling Reaction | Pyridine Substrate | Allyl Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Halopyridine (Br, I) | Allylboronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, functional group tolerance, low toxicity of boron reagents. youtube.com | Requires synthesis of boronic acid/ester. |

| Negishi | 4-Halopyridine (Cl, Br, I) | Allylzinc halide | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and yields, couples with a wide range of halides. organic-chemistry.orgorgsyn.org | Organozinc reagents are moisture-sensitive. |

| Stille | 4-Halopyridine (Br, I), Triflates | Allyltributylstannane | Pd(PPh₃)₄ | Reagents are stable to air and moisture. wikipedia.org | High toxicity of tin reagents and byproducts. organic-chemistry.orgnrochemistry.com |

Direct C-H Allylation and Alkylation of Pyridine Systems

Direct C-H functionalization is an increasingly important strategy as it avoids the need for pre-functionalization of the pyridine ring, thus improving atom economy. researchgate.net For electron-deficient heterocycles like pyridine, this is often achieved through radical substitution pathways. youtube.com

The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles. wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine. rsc.org While this reaction often yields a mixture of regioisomers, modern variants have been developed to improve selectivity. rsc.orgnih.gov To achieve C4 selectivity, a common challenge is overcoming the inherent preference for C2 attack. nih.gov One innovative approach involves using a simple maleate-derived blocking group on the pyridine nitrogen. This strategy provides excellent control for Minisci-type decarboxylative alkylation specifically at the C4 position, making 4-alkylated pyridines readily accessible from inexpensive starting materials. nih.govsemanticscholar.org

Recent advancements have also focused on photoredox catalysis to generate alkyl radicals under mild conditions for direct C-H functionalization of pyridines. nih.gov Another approach involves the dearomatization of the pyridine ring, for instance, through iridium(I)-catalyzed hydrosilylation, to form an N-silyl enamine. This intermediate can then act as a nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation, enabling functionalization at the C3 position. nih.gov While not targeting C4, this demonstrates the potential of dearomatization-rearomatization strategies in accessing new reactivity patterns.

Multicomponent and Cascade Reactions Incorporating Pyridine, 4-(2-propenyl) Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient and atom-economical route to complex molecules. nih.govbohrium.commdpi.com The synthesis of the pyridine ring itself can be achieved through various MCRs, such as the Hantzsch or Kröhnke pyridine syntheses. nih.govacsgcipr.org Incorporating an allyl-functionalized starting material into these reactions can provide a direct route to 4-allylpyridine derivatives. For example, a modified Hantzsch synthesis could potentially use an allyl-containing β-ketoester or aldehyde to install the desired group at the C4 position.

Cascade reactions, which involve a series of intramolecular transformations, can also be designed to construct the 4-allylpyridine scaffold. A powerful example is the combination of a hetero-[4+2] cycloaddition with an allylboration reaction. nih.gov In this process, a dienylboronate undergoes a cycloaddition, and the resulting cyclic allylic boronate can be trapped in situ with an aldehyde. While often used for constructing saturated heterocycles, the principles can be adapted to pyridine synthesis by designing precursors that can undergo subsequent aromatization.

Green Chemistry Principles and Sustainable Routes in the Synthesis of Pyridine, 4-(2-propenyl)

Applying green chemistry principles to pyridine synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govijarsct.co.in Key strategies include:

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. ijarsct.co.inbenthamscience.com Ionic liquids can act as both solvents and catalysts, enhancing reaction efficiency and allowing for milder conditions. benthamscience.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction times, reduce energy consumption, and improve yields in the synthesis of pyridine derivatives. ijarsct.co.innih.gov

Catalysis: The development of new catalysts is central to green chemistry. This includes using non-toxic and earth-abundant metals like iron instead of precious metals like palladium. rsc.org Ligand-free catalytic systems are also attractive as they are often more cost-effective, recyclable, and suitable for industrial applications. rsc.org

Atom Economy: Utilizing MCRs and direct C-H functionalization strategies maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. bohrium.com

Chemoenzymatic and Biocatalytic Routes to Pyridine, 4-(2-propenyl)

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. ijarsct.co.in While the direct biocatalytic allylation of pyridine is not yet well-established, the engineering of enzymes to catalyze the formation of pyridine rings from simple, renewable precursors is a growing area of research. This approach could drastically reduce the reliance on harsh chemicals and high temperatures associated with traditional synthetic methods. Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, could also provide novel and efficient pathways to functionalized pyridines like Pyridine, 4-(2-propenyl).

Comparative Analysis of Synthetic Efficiencies, Regio-, and Stereoselectivities

The choice of synthetic method for Pyridine, 4-(2-propenyl) depends on a balance of factors including yield, cost, scalability, and selectivity.

Efficiency and Yield: Transition metal-catalyzed cross-coupling reactions generally offer the highest yields and reliability, particularly the Negishi and Suzuki couplings. youtube.comorganic-chemistry.orgorgsyn.org However, they require the synthesis of pre-functionalized pyridines and organometallic reagents. Direct C-H functionalization methods are more atom-economical but can suffer from lower yields and the formation of side products. semanticscholar.org

Regioselectivity: This is a critical challenge in pyridine chemistry. Cross-coupling reactions provide excellent regiocontrol as the functional group is pre-installed at the desired C4 position. nih.gov Direct C-H functionalization via the Minisci reaction often produces mixtures of C2 and C4 isomers, although recent methods using blocking groups have achieved high C4 selectivity. nih.gov

Stereoselectivity: For the synthesis of Pyridine, 4-(2-propenyl), the allyl group itself is achiral. However, stereoselectivity becomes important if the allyl group is substituted or if subsequent reactions create a chiral center adjacent to the ring. Asymmetric allylation methods, often involving chiral ligands in transition metal catalysis, can be employed to control stereochemistry in such cases. nih.gov

| Synthetic Strategy | Typical Yield | Regioselectivity for C4 | Atom Economy | Key Strengths | Key Limitations |

|---|---|---|---|---|---|

| Cross-Coupling (e.g., Suzuki, Negishi) | High to Excellent | Excellent (pre-defined) | Moderate | High reliability, broad scope, predictable outcome. nih.govyoutube.com | Requires pre-functionalization, metal catalysts. |

| Direct C-H Functionalization (Minisci) | Moderate to Good | Variable (Good with blocking groups nih.gov) | High | Avoids pre-functionalization, uses simple pyridines. | Often gives isomeric mixtures, may require harsh conditions. rsc.org |

| Multicomponent Reactions (MCRs) | Moderate to Good | Good (depends on components) | Excellent | High efficiency, builds complexity quickly. bohrium.com | Scope can be limited, optimization required. |

| Green/Biocatalytic Routes | Variable | Potentially Excellent | Excellent | Sustainable, mild conditions, high selectivity. ijarsct.co.in | Methods are still under development, limited examples. |

Chemical Reactivity and Mechanistic Investigations of Pyridine, 4 2 Propenyl

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 4-(2-propenyl)pyridine is characteristic of the pyridine system, which is generally deactivated towards electrophilic attack and activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution: The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org This reduced reactivity is due to the electron-withdrawing nature of the electronegative nitrogen atom, which deactivates the ring. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, further increasing the deactivation. When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen). quimicaorganica.orgstudy.com Attack at the 2-, 4-, or 6-positions results in a destabilized carbocation intermediate where the positive charge is placed on the electronegative nitrogen atom. study.com In the case of Pyridine, 4-(2-propenyl), the allyl group is a weak activating group and directs incoming electrophiles to the positions ortho to itself, which are the 3- and 5-positions. This aligns with the inherent preference of the pyridine ring for meta-substitution, suggesting that electrophilic attack will occur at these positions, albeit requiring forcing conditions.

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2-, 4-, and 6-positions. quimicaorganica.orgstackexchange.com This enhanced reactivity is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate formed during the addition of a nucleophile. stackexchange.com For SNAr to proceed, a good leaving group must be present at one of these activated positions. In Pyridine, 4-(2-propenyl), direct nucleophilic substitution is unlikely as there is no suitable leaving group on the ring. However, if a derivative, such as 2-halo-4-(2-propenyl)pyridine, were used, nucleophilic substitution would readily occur at the 2-position. sci-hub.se

N-Oxidation and Quaternization Reactions and their Impact on Reactivity

Modification of the nitrogen atom through N-oxidation or quaternization profoundly alters the reactivity of the pyridine ring.

N-Oxidation: The nitrogen atom of pyridine and its derivatives can be oxidized to form a pyridine N-oxide. bhu.ac.in This transformation is typically achieved using oxidizing agents like peroxy acids or hydrogen peroxide. arkat-usa.org The resulting N-oxide group significantly changes the electronic properties of the ring. The oxygen atom can donate electron density back into the ring via resonance, which activates the 2- and 4-positions towards electrophilic attack. bhu.ac.inyoutube.com This provides a powerful synthetic tool to achieve substitutions that are otherwise difficult. For Pyridine, 4-(2-propenyl), N-oxidation would form 4-(2-propenyl)pyridine N-oxide, making the ring more susceptible to electrophilic attack.

Furthermore, the N-oxide can be activated by electrophiles (e.g., POCl₃), making the 2- and 4-positions highly susceptible to subsequent nucleophilic attack. scripps.edu This reactivity allows for the introduction of a wide range of nucleophiles onto the pyridine ring.

Quaternization: Pyridine, acting as a tertiary amine, readily reacts with alkyl halides in an SN2 reaction to form quaternary pyridinium (B92312) salts. mdpi.com This process, known as quaternization, places a permanent positive charge on the nitrogen atom, which dramatically increases the ring's susceptibility to nucleophilic attack at the 2- and 4-positions. google.comgoogle.com For instance, the quaternization of 4-cyanopyridine (B195900) with methyl iodide greatly facilitates nucleophilic displacement of the cyano group. google.com

A notable reaction involving a quaternized intermediate of an allylpyridine derivative is the palladium-catalyzed transfer of an N-allyl group to the pyridine periphery. nih.gov In this process, an N-allyl pyridinium salt is first formed and then treated with a base to generate a nucleophilic alkylidene dihydropyridine (B1217469) intermediate. This intermediate reacts with a (π-allyl)Pd(II) electrophile, ultimately leading to the allylated product. nih.gov This demonstrates how quaternization can serve as a key step in functionalizing molecules related to Pyridine, 4-(2-propenyl).

| Reaction Type | Position of Attack on Pyridine Ring | Effect of Activating Group (N-Oxide or Quaternization) |

| Electrophilic Substitution | 3- and 5- positions | N-Oxidation activates the 4-position for electrophilic attack. |

| Nucleophilic Substitution | 2- and 6- positions (requires leaving group) | N-Oxidation and Quaternization strongly activate the 2- and 4-positions for nucleophilic attack. |

Reactions Involving the Allylic Moiety

The propenyl group of Pyridine, 4-(2-propenyl) provides a second site of reactivity, allowing for transformations typical of a carbon-carbon double bond.

Olefin Metathesis Reactions of the Propenyl Group

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum. sigmaaldrich.comharvard.edu The reaction involves the redistribution of alkene fragments. harvard.edu Key variations include ring-closing metathesis (RCM) and cross-metathesis (CM). sigmaaldrich.com

The involvement of alkenes containing N-heteroaromatic rings like pyridine in metathesis reactions can be challenging, as the Lewis basic nitrogen atom can coordinate to the metal catalyst and disrupt the catalytic cycle, leading to deactivation. beilstein-journals.org Despite this, successful metathesis reactions involving pyridine derivatives have been reported. Strategies to mitigate catalyst deactivation include the use of acidic additives to protonate the nitrogen or the use of more robust, sterically hindered catalysts. beilstein-journals.org

For Pyridine, 4-(2-propenyl), cross-metathesis with another olefin is a viable transformation under optimized conditions. This would allow for the elongation or modification of the side chain. For example, cross-metathesis with an electron-poor olefinic partner like an acrylate (B77674) has been demonstrated with other pyridine derivatives. researchgate.net Similarly, if a second alkenyl chain were introduced elsewhere on the molecule, an intramolecular ring-closing metathesis could be employed to form cyclic structures. researchgate.netwikipedia.org

| Metathesis Type | Reactant(s) | Product Type | Catalyst Example |

| Cross-Metathesis (CM) | Pyridine, 4-(2-propenyl) + Partner Olefin (R-CH=CH₂) | 4-(R-substituted-alkenyl)pyridine | Grubbs' II or Hoveyda-Grubbs' II catalyst |

| Ring-Closing Metathesis (RCM) | Diene derived from Pyridine, 4-(2-propenyl) | Cyclic compound containing the pyridine moiety | Grubbs' or Schrock catalyst |

Addition Reactions Across the Carbon-Carbon Double Bond

The double bond of the propenyl group is susceptible to a variety of addition reactions.

Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. The selective reduction of Pyridine, 4-(2-propenyl) is a key consideration, as both the allyl group and the pyridine ring can be hydrogenated.

Generally, the hydrogenation of an isolated alkene double bond occurs under much milder conditions than the reduction of an aromatic ring. Therefore, it is possible to selectively hydrogenate the propenyl group to a propyl group (forming 4-propylpyridine) while leaving the pyridine ring intact. This is typically achieved using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under low to moderate hydrogen pressure and at room temperature.

Conversely, the hydrogenation of the pyridine ring to a piperidine (B6355638) ring requires more forcing conditions, such as higher temperatures, higher hydrogen pressures (e.g., 70 atm), and often more active catalysts like rhodium (Rh) or ruthenium (Ru). researchgate.netresearchgate.netresearchgate.net Under these more vigorous conditions, the propenyl double bond would also be reduced. Therefore, the hydrogenation of Pyridine, 4-(2-propenyl) to 4-propylpiperidine (B1584061) would be expected under such conditions.

| Reaction | Target Moiety | Typical Conditions | Product |

| Selective Hydrogenation | Propenyl C=C bond | H₂, Pd/C, Room Temperature, 1-5 atm | Pyridine, 4-propyl- |

| Full Hydrogenation | Pyridine Ring and Propenyl C=C bond | H₂, Rh/C or Ru catalyst, Elevated Temp. & Pressure | Piperidine, 4-propyl- |

Halogenation and Hydrohalogenation Reactions

The reactivity of Pyridine, 4-(2-propenyl) towards halogenation and hydrohalogenation is dominated by the electrophilic character of the allyl group's carbon-carbon double bond. These reactions typically proceed via electrophilic addition.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the alkene functionality of 4-allylpyridine is an expected reaction. This process generally involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion to yield a dihalogenated product. The pyridine ring, being an electron-deficient aromatic system, is generally unreactive towards electrophilic halogenation under standard conditions, making the reaction selective for the allyl side chain.

Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) involves the protonation of the alkene double bond to form a carbocation intermediate. libretexts.org The stability of this carbocation dictates the regioselectivity of the reaction. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation adjacent to the pyridine ring. wikipedia.org Subsequent attack by the halide anion on this carbocation yields the corresponding haloalkane. wikipedia.org In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. wikipedia.org

It is also important to consider the basicity of the pyridine nitrogen. In the presence of strong acids like HX, the nitrogen atom can be protonated to form a pyridinium salt. This protonation deactivates the ring towards electrophilic attack but can also influence the electronic properties of the allyl group. For related compounds like ethynylpyridines, the formation of a pyridinium salt enhances the electrophilicity of the unsaturated side chain, facilitating nucleophilic attack by the halide ion. nih.govresearchgate.net

| Reaction | Reagent | Product | Regioselectivity |

| Halogenation | Br₂ | 4-(2,3-dibromopropyl)pyridine | N/A |

| Hydrohalogenation | HBr (no peroxides) | 4-(2-bromopropyl)pyridine | Markovnikov |

| Hydrohalogenation | HBr (with peroxides) | 4-(3-bromopropyl)pyridine | Anti-Markovnikov |

Hydroboration and Oxidation Reactions

Hydroboration-oxidation is a two-step reaction that converts the allyl group of Pyridine, 4-(2-propenyl) into an alcohol. This process is known for its anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orglibretexts.org

In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond of the allyl group. wikipedia.org The boron atom adds to the less substituted carbon atom, and a hydrogen atom adds to the more substituted carbon. This regioselectivity is attributed to both steric factors and the slight polarization of the B-H bond. The hydroboration step can proceed until all three B-H bonds have reacted, forming a trialkylborane intermediate. wikipedia.org

In the second step, the trialkylborane is oxidized, typically using hydrogen peroxide (H₂O₂) in a basic aqueous solution. masterorganicchemistry.com This step replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the primary alcohol, 3-(pyridin-4-yl)propan-1-ol. wikipedia.orgkhanacademy.org The reaction proceeds with retention of stereochemistry at the carbon atom.

Key Features of Hydroboration-Oxidation:

Reagents: 1. BH₃·THF; 2. H₂O₂, NaOH

Product: 3-(pyridin-4-yl)propan-1-ol

Regioselectivity: Anti-Markovnikov wikipedia.org

Stereospecificity: Syn-addition of H and B wikipedia.org

This reaction provides a complementary method to acid-catalyzed hydration or oxymercuration-demercuration for producing alcohols from alkenes, as it yields the anti-Markovnikov product. wikipedia.org

Rearrangement Reactions (e.g., Claisen Rearrangement)

Pyridine, 4-(2-propenyl) itself does not undergo a Claisen rearrangement. However, its structural motif is relevant to aza-Claisen rearrangements. The classic Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.orglibretexts.org

An analogous reaction, the aza-Claisen rearrangement, involves nitrogen-containing compounds. For instance, the rearrangement of an N-allyl vinyl amine or a related structure could be considered. A more relevant example in the context of the pyridine structure would be the rearrangement of an allyl pyridyl ether, such as 4-(allyloxy)pyridine. Upon heating, this compound would be expected to undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement.

The mechanism is a concerted, pericyclic process that proceeds through a cyclic transition state. wikipedia.org In the case of 4-(allyloxy)pyridine, the initial rearrangement would yield an intermediate, 1-allylpyridin-4(1H)-one. This intermediate would then tautomerize to the more stable aromatic product, 3-allylpyridin-4-ol. If the ortho-positions (positions 3 and 5) are blocked, the allyl group might migrate to the para-position relative to the nitrogen, although this is not applicable in the pyridine-4-ol system. organic-chemistry.org The reaction is typically thermally induced and is governed by the principles of orbital symmetry. libretexts.orgwikipedia.org

Pericyclic Reactions and Cycloaddition Chemistry of Pyridine, 4-(2-propenyl)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.edu The allyl group and the pyridine ring of Pyridine, 4-(2-propenyl) offer potential for participation in such reactions, particularly cycloadditions.

Cycloaddition Reactions: Cycloadditions involve the joining of two π-electron systems to form a cyclic molecule. adichemistry.com The most common example is the [4+2] cycloaddition, or Diels-Alder reaction.

As a Dienophile: The allyl group's double bond in Pyridine, 4-(2-propenyl) can act as a 2π component (dienophile) in a Diels-Alder reaction with a suitable 4π component (a conjugated diene). The electron-withdrawing nature of the pyridyl group can activate the double bond for reactions with electron-rich dienes.

As a Diene: The pyridine ring itself can, under certain conditions, act as a diene in inverse-electron-demand Diels-Alder reactions, although this is less common and typically requires activation. mdpi.com

[4+3] Cycloaddition: This type of reaction involves a 4π system (a diene) and a 3-atom 2π component, typically an allyl cation. organicreactions.orgwikipedia.org While 4-allylpyridine itself is not an allyl cation, derivatives could potentially be generated to participate in such cycloadditions to form seven-membered rings. wikipedia.org

These reactions are highly stereospecific and their feasibility and outcomes can be predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. libretexts.orglibretexts.org The reaction conditions (thermal or photochemical) play a crucial role in determining the allowed reaction pathway. adichemistry.com

Radical Reactions and Polymerization Chemistry Initiated by Pyridine, 4-(2-propenyl)

The allyl group in Pyridine, 4-(2-propenyl) is susceptible to radical reactions. These can include radical additions to the double bond and polymerization processes.

Radical Addition: In reactions like the anti-Markovnikov addition of HBr (initiated by peroxides), a bromine radical adds to the terminal carbon of the allyl group to form a more stable secondary radical at the carbon adjacent to the pyridine ring. This radical then abstracts a hydrogen atom from HBr to complete the chain reaction.

Polymerization: Pyridine, 4-(2-propenyl) can serve as a monomer in polymerization reactions. Radical polymerization, initiated by a radical species, would lead to the formation of poly(4-allylpyridine). The reaction proceeds through the typical steps of initiation, propagation, and termination. The reactivity of allyl monomers in radical polymerization can sometimes be limited by degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, non-propagating radical.

The pyridine moiety itself is generally stable to radical attack under these conditions, but it can influence the polymerization process through its electronic and steric effects. The related monomer, 4-vinylpyridine, is known to undergo controlled radical polymerization to form well-defined block copolymers. rsc.org Functionalization of pyridines at the C-4 position can also be achieved through radical reactions, where radicals add to activated pyridinium salts. nih.govrsc.orgnih.gov

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of the reactions involving Pyridine, 4-(2-propenyl). Methods like Density Functional Theory (DFT) can be used to model reaction pathways, locate transition states, and calculate activation energies. arxiv.org

Applications in Mechanistic Studies:

Halogenation/Hydrohalogenation: Computational models can elucidate the structure and stability of intermediates like halonium ions and carbocations. They can help predict the regioselectivity (Markovnikov vs. anti-Markovnikov) by comparing the energies of the possible reaction pathways.

Pericyclic Reactions: For reactions like the Claisen rearrangement or Diels-Alder cycloadditions, computational analysis is essential. It can confirm the concerted nature of the reaction, predict the stereochemical outcome based on the transition state geometry, and calculate the activation barriers. libretexts.org The analysis of frontier molecular orbitals (HOMO-LUMO interactions) is key to understanding the feasibility of cycloaddition reactions. libretexts.org

Radical Reactions: The stability of different radical intermediates can be calculated to rationalize the observed regioselectivity in radical additions. In polymerization, computational models can help understand monomer reactivity and the propensity for side reactions like chain transfer.

For instance, in studies of pyridine halogenation, computational methods have been used to determine that C-halogen bond formation can occur via an SNAr pathway and that phosphine (B1218219) elimination is the rate-determining step in certain designed reactions. nih.govnih.gov Such analyses provide a detailed, molecular-level understanding of reactivity that complements experimental findings.

Advanced Spectroscopic and Structural Elucidation Studies of Pyridine, 4 2 Propenyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Pyridine (B92270), 4-(2-propenyl). Both ¹H and ¹³C NMR provide critical data on the electronic environment of each nucleus, allowing for a complete assignment of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Pyridine, 4-(2-propenyl), the spectrum is characterized by distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the allyl group. The aromatic region typically shows two sets of doublets corresponding to the protons at the C2/C6 and C3/C5 positions. The allyl group gives rise to more complex signals: a doublet for the methylene (B1212753) (-CH₂-) protons adjacent to the ring, and a multiplet for the terminal vinyl (-CH=CH₂) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for 4-allylpyridine would be expected to show distinct peaks for the carbons of the pyridine ring and the three carbons of the allyl side chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the sp² hybridization of the vinyl carbons. youtube.comlibretexts.org The carbonyl carbon of a related ester, for instance, appears at a chemical shift of around 170 ppm, while carbons in a C=C double bond are typically found in the 130-140 ppm range. libretexts.org

Conformational Analysis with 2D NMR: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for conformational analysis. NOESY detects through-space interactions between protons that are in close proximity, which is essential for understanding the three-dimensional arrangement of the molecule, such as the preferred orientation of the allyl group relative to the pyridine ring. libretexts.orglibretexts.org For larger protein structures, four-dimensional NMR experiments can be used to resolve complex spectra and identify long-range interactions, a principle that highlights the power of multidimensional NMR in detailed structural studies. nih.gov

| Proton Assignment (¹H NMR) | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

| Pyridine H2, H6 | ~8.5 | Doublet (d) |

| Pyridine H3, H5 | ~7.1 | Doublet (d) |

| -CH= (Allyl) | ~5.9-6.1 | Multiplet (m) |

| =CH₂ (Allyl) | ~5.0-5.2 | Multiplet (m) |

| -CH₂- (Allyl) | ~3.4 | Doublet (d) |

| Carbon Assignment (¹³C NMR) | Expected Chemical Shift (δ ppm) |

| Pyridine C4 | ~148-150 |

| Pyridine C2, C6 | ~149-151 |

| Pyridine C3, C5 | ~123-125 |

| -CH= (Allyl) | ~135-137 |

| =CH₂ (Allyl) | ~116-118 |

| -CH₂- (Allyl) | ~39-41 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can be used to study molecular dynamics. For Pyridine, 4-(2-propenyl), these methods confirm the presence of both the pyridine ring and the allyl substituent.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of 4-allylpyridine would show characteristic absorption bands for the C-H stretching of the aromatic ring (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C=C stretching of the allyl group (around 1640 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. All 27 vibrational modes of the pyridine molecule are Raman active. aps.org The Raman spectrum of 4-allylpyridine would clearly show the symmetric ring breathing mode of the pyridine ring, which is a strong and sharp band typically observed around 1000 cm⁻¹. ethz.ch Studies on pyridine adsorption have shown that the frequency of these bands can be sensitive to the molecule's environment and interactions. ethz.chsemi.ac.cn The presence of the allyl group would introduce additional characteristic Raman bands, such as the C=C stretch and various C-H bending and stretching modes.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| Alkene C-H (=CH₂) | Stretch | 3080-3095 | 3080-3095 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | 1400-1600 |

| Pyridine Ring | Ring Breathing | Weak/Variable | ~1000 (Strong) |

| Alkene C=C | Stretch | ~1640 | ~1640 |

| Alkene C-H | Out-of-plane bend | 910-990 | 910-990 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which allows for the calculation of its elemental formula. nih.gov For Pyridine, 4-(2-propenyl) (C₈H₉N), the calculated monoisotopic mass is 119.0735 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm), confirming the molecular formula and distinguishing it from other isobaric compounds.

Beyond molecular weight determination, HRMS is used to study the fragmentation pathways of the molecule under ionization. In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion of 4-allylpyridine would be expected to fragment in a characteristic manner. Fragmentation studies of related pyridine-containing heterocycles suggest that common pathways involve cleavages in the side chain. researchgate.netasianpubs.org For 4-allylpyridine, likely fragmentation pathways could include the loss of a methyl radical (•CH₃) or an ethylene (B1197577) molecule (C₂H₄) from the allyl group, or cleavage at the benzylic-like position to form a stable pyridinylmethyl cation. The study of these fragmentation patterns provides a "fingerprint" that aids in structural confirmation.

| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺ | [C₈H₉N]⁺ | 119.0735 | Molecular Ion |

| [M-H]⁺ | [C₈H₈N]⁺ | 118.0657 | Loss of H radical |

| [M-CH₃]⁺ | [C₇H₆N]⁺ | 104.0499 | Loss of methyl radical |

| [M-C₂H₃]⁺ | [C₆H₆N]⁺ | 92.0499 | Loss of vinyl radical |

X-ray Crystallography of Solid-State Forms and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction, a detailed electron density map of the molecule can be generated. wikipedia.org

If a suitable single crystal of Pyridine, 4-(2-propenyl) or one of its derivatives could be grown, X-ray crystallography would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The exact solid-state conformation of the molecule, revealing the torsional angles and the orientation of the allyl group relative to the pyridine ring.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding or π-stacking.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research

Pyridine, 4-(2-propenyl) is an achiral molecule. However, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for the stereochemical analysis of its chiral derivatives. These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional structure of chiral molecules.

Should a chiral center be introduced into the molecule, for example, by functionalization of the allyl chain or the pyridine ring, ECD and VCD could be used to:

Determine Absolute Configuration: By comparing experimentally measured spectra with those predicted from quantum chemical calculations, the absolute stereochemistry (R/S configuration) of a chiral center can be determined.

Analyze Conformation in Solution: These techniques are sensitive to the conformational preferences of molecules in solution, providing insights that are complementary to solid-state methods like X-ray crystallography and gas-phase information from other techniques.

The application of these methods is crucial in fields where stereochemistry dictates biological activity or material properties.

Advanced Hyphenated Analytical Techniques for Reaction Monitoring and Purity Assessment (e.g., GC-MS, LC-HRMS for research purposes)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical research. nih.gov They are routinely used for monitoring the progress of reactions that synthesize Pyridine, 4-(2-propenyl) and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. A sample mixture is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase. As each component elutes, it enters the mass spectrometer, which provides mass information for identification. nih.gov This technique is ideal for monitoring a reaction mixture to determine the consumption of starting materials and the formation of 4-allylpyridine, as well as any byproducts.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For less volatile derivatives or for analyses requiring higher mass accuracy, LC-HRMS is the technique of choice. The liquid chromatograph separates components in a liquid phase, which are then introduced into a high-resolution mass spectrometer. LC-HRMS not only separates the target compound from impurities but also provides highly accurate mass data, which can be used to confirm the identity of the main product and tentatively identify unknown impurities based on their elemental composition. researchgate.netchemrxiv.org

Theoretical and Computational Chemistry Studies on Pyridine, 4 2 Propenyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the ground-state properties of organic molecules like pyridine (B92270) derivatives. nih.gov DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-31G(d,p), are effective for optimizing molecular geometry and calculating various electronic properties. mdpi.com

For Pyridine, 4-(2-propenyl), a DFT study would typically begin with a geometry optimization to find the most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a key indicator of chemical reactivity and electronic transitions. nih.govacs.org Vibrational frequency calculations can confirm that the optimized structure is a true energy minimum and can be used to predict its infrared (IR) spectrum. researchgate.net

Table 1: Ground State Properties of Pyridine, 4-(2-propenyl) Accessible via DFT

| Property | Description | Significance |

| Optimized Geometry | The 3D arrangement of atoms with the lowest potential energy. | Provides bond lengths, bond angles, and dihedral angles. |

| Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to compare the relative stability of different isomers or conformers. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's kinetic stability and electronic excitation energy. acs.org |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Shows electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com |

| Vibrational Frequencies | Frequencies of normal modes of vibration. | Predicts the molecule's IR and Raman spectra. |

Ab Initio Methods for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground states, ab initio ("from the beginning") methods are often preferred for accurately describing electronically excited states. uba.ar Methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Perturbation Theory (MRPT) are powerful tools for studying molecules where electron correlation is complex, as is often the case in excited states. acs.orgresearchgate.netrsc.org

These high-level calculations can predict the energies of various excited states and the probabilities of transitions between them. rsc.org This information is crucial for understanding a molecule's photophysical properties and interpreting its ultraviolet-visible (UV-Vis) absorption spectrum. acs.org Time-Dependent DFT (TD-DFT) is another popular and computationally efficient method used to simulate electronic spectra and investigate excited-state properties. nih.gov For Pyridine, 4-(2-propenyl), these methods could predict how the molecule absorbs light and which electronic transitions are responsible for its characteristic spectral peaks.

Table 2: Excited State and Spectroscopic Properties Predictable with Ab Initio Methods

| Property | Description | Method Example | Significance |

| Vertical Excitation Energies | The energy required to excite an electron without changing the molecular geometry. | TD-DFT, CASPT2 | Corresponds to the position of absorption maxima in the UV-Vis spectrum. acs.org |

| Oscillator Strengths | The theoretical intensity of an electronic transition. | TD-DFT | Predicts the brightness of spectral peaks. |

| Excited State Geometries | The optimized structure of the molecule in an excited electronic state. | EOM-CCSD, CASSCF | Helps understand how the molecule's shape changes upon light absorption. acs.org |

| Emission Energies | The energy released when an excited molecule returns to the ground state. | TD-DFT | Predicts the color of fluorescence or phosphorescence. |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like Pyridine, 4-(2-propenyl), can exist in different spatial arrangements called conformations. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. researchgate.net

This is achieved by mapping the potential energy surface (PES), which represents the molecule's potential energy as a function of its geometry. youtube.com For Pyridine, 4-(2-propenyl), the key conformational degree of freedom is the rotation around the C-C single bond connecting the allyl group to the pyridine ring. By systematically changing the dihedral angle of this bond and calculating the energy at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable staggered conformations, while the maxima represent higher-energy eclipsed transition states. youtube.com This analysis is vital for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

Table 3: Key Outputs of a Conformational Analysis

| Feature | Description | Information Gained |

| Energy Minima | Low points on the Potential Energy Surface. | Correspond to the geometries of stable conformers. |

| Energy Maxima | High points on the Potential Energy Surface. | Represent the transition states between conformers. |

| Rotational Barrier | The energy difference between a minimum and an adjacent maximum. | Determines the rate of interconversion between conformers. |

| Conformer Population | The relative abundance of each stable conformer. | Calculated from their relative energies using the Boltzmann distribution. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a chemical system. ucl.ac.uk This approach is particularly useful for studying how a solute molecule like Pyridine, 4-(2-propenyl) interacts with its environment, such as a solvent. researchgate.netresearchgate.net

In an MD simulation, the system is typically set up with one or more solute molecules surrounded by a large number of solvent molecules in a "box." The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. ucl.ac.uk These simulations can reveal the structure of the solvation shell around the molecule, identify specific interactions like hydrogen bonding, and calculate dynamic properties such as diffusion coefficients. researchgate.netrsc.org By combining quantum mechanics for the solute with a molecular mechanics force field for the solvent (a QM/MM approach), the influence of the solvent on the electronic properties of the solute can be accurately modeled. researchgate.net

Table 4: Insights from Molecular Dynamics Simulations

| Aspect Studied | Description | Key Findings |

| Solvation Structure | The arrangement of solvent molecules around the solute. | Radial distribution functions (RDFs) show the probable distances of solvent molecules from specific atoms on the solute. rsc.org |

| Intermolecular Forces | The nature and strength of interactions between solute and solvent. | Identifies hydrogen bonds, π-π stacking, and van der Waals forces. rsc.orgrsc.org |

| Solvent Effects | The influence of the solvent on solute properties. | Can predict solvatochromic shifts (changes in UV-Vis spectra with solvent polarity). researchgate.net |

| Dynamical Properties | The movement of the solute within the solvent. | Calculation of diffusion coefficients and rotational correlation times. |

Reaction Mechanism Elucidation via Computational Transition State Search and Energy Profiles

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. aip.org By mapping the potential energy surface that connects reactants to products, chemists can identify the lowest-energy pathway, which involves locating the crucial transition state (TS). ims.ac.jpmit.edu The TS is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the "point of no return" in a reaction. ims.ac.jp

For a potential reaction involving Pyridine, 4-(2-propenyl), such as an electrophilic addition to the allyl double bond, computational methods can be used to find the structure and energy of the transition state. acs.org Automated workflows can take the structures of reactants and products as input and use algorithms like the Nudged Elastic Band (NEB) method or synchronous transit approaches to locate the TS. ims.ac.jpacs.org Once the TS is found and validated (by confirming it has exactly one imaginary vibrational frequency), the activation energy (the energy difference between the reactants and the TS) can be calculated. This provides a quantitative measure of the reaction rate, helping to explain why certain reactions are favored over others. oberlin.edu

Table 5: Steps in Computational Reaction Mechanism Elucidation

| Step | Method/Technique | Output |

| 1. Locate Stationary Points | Geometry optimization (DFT) | Optimized structures and energies of reactants, products, and any intermediates. |

| 2. Find Transition State (TS) | QST2/QST3, Nudged Elastic Band (NEB), Dimer method | The geometry of the transition state connecting reactants and products. ims.ac.jpacs.org |

| 3. Validate Transition State | Vibrational frequency calculation | Confirmation of a single imaginary frequency corresponding to the reaction coordinate. |

| 4. Map Reaction Pathway | Intrinsic Reaction Coordinate (IRC) calculation | A minimum energy path connecting the TS to the reactants and products. |

| 5. Construct Energy Profile | Plotting energy vs. reaction coordinate | A visual representation of the reaction, showing activation energies and reaction enthalpy. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction (Non-Biological Applications)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or environmental properties. chemrevlett.com These models are built on the principle that the structure of a molecule dictates its properties. For non-biological applications, QSPR can be used to predict properties like boiling point, solubility, or chromatographic retention times for a series of related compounds, such as pyridine derivatives.

The development of a QSPR model involves three main stages:

Descriptor Calculation: For a set of molecules with known experimental property values (the "training set"), various numerical descriptors representing their constitutional, topological, geometric, and electronic features are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted.

Once a validated QSPR model is established for a class of compounds like substituted pyridines, it can be used to predict the properties of new molecules, such as Pyridine, 4-(2-propenyl), without the need for experimental measurement. chemrevlett.com

Table 6: Components of a QSPR Model

| Component | Description | Example |

| Training Set | A group of molecules with experimentally measured property data. | A series of substituted pyridines with known boiling points. |

| Molecular Descriptors | Numerical values that encode structural or physicochemical information. | Molecular weight, LogP, number of rotatable bonds, dipole moment. |

| Mathematical Model | The equation relating descriptors to the property. | Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Validation Metrics | Statistical parameters used to assess the model's quality. | Coefficient of determination (R²), Cross-validated R² (Q²). |

Future Directions and Emerging Research Avenues for Pyridine, 4 2 Propenyl

Exploration of Novel Catalytic Transformations Involving the Allylpyridine Moiety

The presence of both a pyridine (B92270) ring and an allyl group in Pyridine, 4-(2-propenyl) makes it an intriguing substrate for various catalytic transformations. Future research will likely focus on leveraging these functionalities to develop novel synthetic methodologies.

The palladium-catalyzed Heck reaction, a cornerstone of carbon-carbon bond formation, offers a promising avenue for the functionalization of 4-allylpyridine. organic-chemistry.orglibretexts.orgrsc.orgwikipedia.org While general principles of the Heck reaction are well-established, specific studies on its application to 4-allylpyridine are an area ripe for exploration. Research in this domain could lead to the synthesis of a diverse range of substituted pyridine derivatives with potential applications in pharmaceuticals and materials science.

Another key area of investigation is olefin metathesis. This powerful catalytic reaction, which involves the redistribution of alkene bonds, could be employed to synthesize novel polymers and macrocycles from 4-allylpyridine. sigmaaldrich.comnih.gov The development of air-stable and functional group-tolerant ruthenium catalysts has significantly expanded the scope of olefin metathesis, making it a viable tool for modifying complex molecules like 4-allylpyridine. acs.orgresearchgate.net

Furthermore, hydroformylation, a process that introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, represents another catalytic transformation with significant potential. Applying this reaction to 4-allylpyridine could yield valuable intermediates for the synthesis of more complex molecules.

Future research in this area should focus on optimizing reaction conditions, exploring a variety of catalysts, and investigating the substrate scope of these transformations with 4-allylpyridine. A deeper understanding of the catalytic cycles and the influence of the pyridine moiety on the reactivity of the allyl group will be crucial for developing efficient and selective synthetic methods.

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For Pyridine, 4-(2-propenyl), future research will likely focus on developing more sustainable and environmentally friendly synthetic routes.

One promising approach is the utilization of biomass as a starting material. nih.govmdpi.com Research into converting biomass-derived platform chemicals into pyridine derivatives is an active field, and developing a biocatalytic or chemocatalytic pathway to 4-allylpyridine from renewable resources would be a significant advancement in sustainable chemistry. nih.gov

The development of metal-free catalytic systems is another important avenue for sustainable synthesis. nih.gov For instance, photochemical methods that utilize light to drive chemical reactions offer a green alternative to traditional transition-metal-catalyzed processes. rsc.org Exploring the use of organocatalysts or photocatalysts for the synthesis of 4-allylpyridine could lead to more environmentally benign production methods.

Mechanochemistry, which uses mechanical force to induce chemical reactions, is also emerging as a powerful tool in green synthesis. chemrxiv.orgresearchgate.net This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste generation. Investigating the mechanochemical synthesis of 4-allylpyridine could provide a more sustainable manufacturing process.

Integration into Advanced Functional Materials with Tunable Properties

The unique molecular structure of Pyridine, 4-(2-propenyl) makes it an excellent building block for the creation of advanced functional materials with tunable properties. The pyridine nitrogen can act as a coordination site for metal ions, while the allyl group can participate in polymerization reactions.

The incorporation of 4-allylpyridine into polymers can lead to the development of "smart" materials that respond to external stimuli such as pH, temperature, or light. researchgate.netresearchgate.netcofc.edu For example, polymers containing pyridine units can exhibit pH-responsive behavior due to the protonation and deprotonation of the nitrogen atom. The allyl group allows for the copolymerization of 4-allylpyridine with other monomers, enabling the fine-tuning of the material's properties.

Metal-Organic Frameworks (MOFs) are another class of materials where 4-allylpyridine could find significant application. MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands. The pyridine moiety of 4-allylpyridine can coordinate to metal centers, while the allyl group can be used for post-synthetic modification of the MOF, introducing new functionalities and tuning the pore environment.

The development of stimuli-responsive polymers and functional MOFs based on 4-allylpyridine holds great promise for a variety of applications, including drug delivery, sensing, and catalysis.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of Pyridine, 4-(2-propenyl) can only be realized through interdisciplinary research that bridges the gap between organic chemistry and materials science. acs.org Organic chemists can develop new methods for the synthesis and functionalization of 4-allylpyridine, while materials scientists can explore its incorporation into novel materials and devices.

Collaborative efforts could focus on the design and synthesis of novel monomers based on 4-allylpyridine for the creation of polymers with specific properties. For example, by attaching different functional groups to the pyridine ring, it may be possible to create polymers with tailored electronic, optical, or mechanical properties.

Another area for interdisciplinary collaboration is the development of new catalytic materials. By immobilizing metal complexes on polymers or MOFs derived from 4-allylpyridine, it may be possible to create highly active and recyclable catalysts for a variety of chemical transformations.

The synergy between organic synthesis and materials science will be crucial for translating the fundamental properties of 4-allylpyridine into practical applications.

Computational Design and Predictive Modeling for New Pyridine, 4-(2-propenyl) Derivatives

Computational chemistry offers a powerful tool for the design and predictive modeling of new derivatives of Pyridine, 4-(2-propenyl). researchgate.net Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. nih.govresearchgate.netchemrxiv.orgscispace.com

Molecular dynamics simulations can be employed to model the behavior of polymers and other materials derived from 4-allylpyridine. mdpi.comchemrxiv.orgnih.govyoutube.comrsc.org These simulations can provide information about the material's structure, dynamics, and mechanical properties, aiding in the design of materials with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of new 4-allylpyridine derivatives. These models can help to guide the design of new compounds with enhanced performance for specific applications.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-propenyl)pyridine, and how can purity and yield be maximized?

To synthesize 4-(2-propenyl)pyridine, methodologies such as Friedel-Crafts alkylation or cross-coupling reactions (e.g., Heck coupling) are commonly employed. For example:

- Cross-coupling : Use palladium catalysts to couple pyridine derivatives with allyl halides, ensuring anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol can isolate the product. Monitor purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing 4-(2-propenyl)pyridine?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the allyl substitution pattern (e.g., vinyl proton signals at δ 5.0–6.5 ppm and pyridine ring protons at δ 7.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure and bond geometries, particularly for crystalline derivatives .

Q. How can researchers mitigate hazards associated with handling 4-(2-propenyl)pyridine?

- Safety Protocols : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritation (refer to GHS hazard codes: H315, H319).

- Waste Disposal : Segregate organic waste and consult institutional guidelines for chemical disposal. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the allyl group influence the reactivity of 4-(2-propenyl)pyridine in catalytic applications?

The allyl group enhances π-electron density at the pyridine ring, improving coordination to transition metals (e.g., Pd, Ru). Steric hindrance from the allyl moiety can modulate substrate accessibility in catalytic cycles. Computational studies (DFT) and kinetic experiments (e.g., rate comparisons with 4-methylpyridine) are recommended to quantify these effects .

Q. What strategies resolve regioselectivity challenges in synthesizing 4-(2-propenyl)pyridine derivatives?

- Directed C–H Functionalization : Use directing groups (e.g., -Bpin) to favor allylation at the para position.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl protection of hydroxyl groups) to direct substitution.

- Catalyst Tuning : Employ ligands like PPh₃ or bidentate ligands to control metal coordination geometry .

Q. How can conflicting spectroscopic data for 4-(2-propenyl)pyridine derivatives be reconciled?

Contradictions in NMR or MS data often arise from solvent effects , tautomerism , or impurity interference . Solutions include:

- Repeating experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validating with alternative techniques (e.g., IR for functional groups) .

Q. What role does 4-(2-propenyl)pyridine play in designing enzyme inhibitors or receptor ligands?

The compound’s planar pyridine ring and flexible allyl chain enable interactions with hydrophobic pockets and hydrogen-bonding sites in proteins. For example:

Q. How can computational modeling optimize the synthesis of 4-(2-propenyl)pyridine-based polymers?

- Molecular Dynamics (MD) Simulations : Predict polymer backbone conformations and thermal stability.

- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) for applications in conductive materials.

- Parameterization : Validate force fields using experimental data (e.g., XRD bond lengths) .

Methodological Considerations

Q. What experimental controls are critical when studying the photophysical properties of 4-(2-propenyl)pyridine?

Q. How can researchers validate the environmental impact of 4-(2-propenyl)pyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.